molecular formula C15H12ClN3O3S B13361476 (5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)(2-methylindolizin-3-yl)methanone

(5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)(2-methylindolizin-3-yl)methanone

Cat. No.: B13361476
M. Wt: 349.8 g/mol
InChI Key: LQRPAAMCWWZROB-UHFFFAOYSA-N
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Description

(5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)(2-methylindolizin-3-yl)methanone is a complex organic compound that features a pyrimidine ring substituted with a chloro and methylsulfonyl group, and an indolizine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)(2-methylindolizin-3-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with aliphatic amines to form intermediate compounds, which are then further reacted to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)(2-methylindolizin-3-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products

The major products formed from these reactions include substituted pyrimidine derivatives and various oxidized or reduced forms of the original compound .

Mechanism of Action

The mechanism of action of (5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)(2-methylindolizin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)(2-methylindolizin-3-yl)methanone is unique due to its specific substitution pattern and the combination of pyrimidine and indolizine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H12ClN3O3S

Molecular Weight

349.8 g/mol

IUPAC Name

(5-chloro-2-methylsulfonylpyrimidin-4-yl)-(2-methylindolizin-3-yl)methanone

InChI

InChI=1S/C15H12ClN3O3S/c1-9-7-10-5-3-4-6-19(10)13(9)14(20)12-11(16)8-17-15(18-12)23(2,21)22/h3-8H,1-2H3

InChI Key

LQRPAAMCWWZROB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)C(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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